molecular formula C21H14ClFN2OS B2354626 N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358773-67-7

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2354626
CAS No.: 1358773-67-7
M. Wt: 396.86
InChI Key: WCDUUFKWKACORV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: is a complex organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various substituents including chlorophenyl, fluorophenyl, and pyrrolyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong acids or Lewis acids as catalysts.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an amine, such as 3-chloroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2OS/c22-15-4-3-5-17(12-15)24-21(26)20-19(25-10-1-2-11-25)18(13-27-20)14-6-8-16(23)9-7-14/h1-13H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDUUFKWKACORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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